molecular formula C19H16Cl2O2S B13716945 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride

2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride

Cat. No.: B13716945
M. Wt: 379.3 g/mol
InChI Key: IQBBDAIPENSHFT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride typically involves a multi-step process. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles . This property makes it useful in synthetic chemistry and proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride is unique due to its specific structural features and its applications in proteomics research. Its ability to participate in various chemical reactions makes it a versatile compound in scientific research .

Properties

Molecular Formula

C19H16Cl2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

2-chloro-3,6-bis(4-methoxyphenyl)thiopyrylium;chloride

InChI

InChI=1S/C19H16ClO2S.ClH/c1-21-15-7-3-13(4-8-15)17-11-12-18(23-19(17)20)14-5-9-16(22-2)10-6-14;/h3-12H,1-2H3;1H/q+1;/p-1

InChI Key

IQBBDAIPENSHFT-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)Cl.[Cl-]

Origin of Product

United States

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